EGFR Intron-1, located within the epidermal growth factor receptor (EGFR) gene, contains a polymorphic dinucleotide repeat sequence [(CA)n] that varies in length between individuals [, ]. This variability, particularly the number of CA repeats, has been linked to differential responses to anti-EGFR therapies in cancer research, specifically in colorectal and lung cancers [, , ].
While the exact function of EGFR Intron-1 is not fully elucidated, research suggests its potential role in regulating EGFR gene expression []. Variations in the (CA)n repeat length have been associated with altered EGFR mRNA stability and translation efficiency, thereby influencing EGFR protein levels [].
Mutated EGFR-IN-1 is a compound that targets the epidermal growth factor receptor (EGFR), which plays a crucial role in the development and progression of various cancers, particularly non-small cell lung cancer. Mutations in the EGFR gene can lead to uncontrolled cell growth, making it a significant target for therapeutic intervention. This compound is part of a broader category of tyrosine kinase inhibitors designed to inhibit the activity of mutated forms of EGFR, thus preventing tumor growth.
The compound is synthesized through various chemical processes that involve specific reactions tailored to modify the EGFR structure to enhance its inhibitory effects against mutated forms. Research has shown that the efficacy of these inhibitors can vary based on the specific mutations present in the EGFR gene .
Mutated EGFR-IN-1 falls under the classification of small molecule inhibitors specifically targeting tyrosine kinases. It is categorized as an anticancer agent, primarily used in targeted therapy for patients with EGFR mutations associated with lung cancer.
The synthesis of Mutated EGFR-IN-1 involves several key steps that utilize advanced organic chemistry techniques. Common methods include:
Technical details regarding synthesis typically involve using specific catalysts and conditions, such as palladium for hydrogenation and triethylamine for condensation reactions .
The molecular structure of Mutated EGFR-IN-1 consists of a core scaffold that interacts with the ATP-binding site of the EGFR. The precise arrangement of functional groups is crucial for its inhibitory action against various mutant forms of EGFR.
The structural data obtained from X-ray crystallography and computational modeling studies indicate that Mutated EGFR-IN-1 binds effectively to both wild-type and mutant forms of EGFR, suggesting its potential utility across different mutation profiles .
Mutated EGFR-IN-1 undergoes several chemical reactions during its synthesis, including:
Technical details about these reactions include specific reaction conditions such as temperature, pressure, and solvent choice, which are critical for achieving high yields and purity of the final product .
Mutated EGFR-IN-1 functions by competitively inhibiting ATP binding to the kinase domain of mutated EGFR. This inhibition prevents downstream signaling pathways that lead to cell proliferation and survival. The mechanism involves:
Studies have demonstrated that Mutated EGFR-IN-1 shows varying efficacy against different mutations (e.g., T790M, L858R), with some mutants exhibiting resistance mechanisms that can be overcome by structural modifications to the inhibitor .
Mutated EGFR-IN-1 is typically characterized by:
Chemical properties include:
Relevant data from stability studies indicate that modifications can enhance both solubility and metabolic stability, crucial for therapeutic applications .
Mutated EGFR-IN-1 is primarily utilized in:
Furthermore, ongoing research aims to optimize its efficacy and reduce side effects through structural modifications and combination therapies with other agents targeting different pathways involved in tumorigenesis .
Epidermal Growth Factor Receptor (EGFR), a member of the ErbB/HER family of receptor tyrosine kinases (RTKs), is a transmembrane glycoprotein critical for regulating cellular proliferation, survival, differentiation, and migration. Structurally, EGFR comprises three domains: an extracellular ligand-binding domain (~620 amino acids), a hydrophobic transmembrane domain (~22 amino acids), and an intracellular tyrosine kinase domain (~982–1210 amino acids) followed by a C-terminal tail with autophosphorylation sites [3] [7]. Upon binding ligands such as EGF or TGF-α, EGFR undergoes homo- or heterodimerization (e.g., with HER2), activating its intrinsic kinase function. This triggers trans-autophosphorylation of tyrosine residues (Y1068, Y1148, Y1173), which serve as docking sites for adaptor proteins (e.g., Grb2, Shc). Downstream signaling cascades include:
Somatic EGFR mutations occur predominantly in NSCLC (10–60% of adenocarcinomas), with higher incidence in non-smokers, females, and Asian populations [2] [8]. These mutations cluster in exons 18–21 of the tyrosine kinase domain (TKD) and induce constitutive kinase activation independent of ligand binding. Key oncogenic mutations include:
The development of EGFR-TKIs represents a paradigm shift in precision oncology:1. 1st Generation (Reversible ATP-competitive inhibitors):- Gefitinib and erlotinib target Ex19del/L858R mutants.- Phase III trials (e.g., IPASS, OPTIMAL) showed superior progression-free survival (PFS) vs. chemotherapy (median PFS: 9.2–13.1 vs. 4.6–6.9 months) [5] [8].- Limitations: Acquired T790M resistance in 50–60% of patients after 9–14 months [5] [9].
Table 1: Generational Evolution of EGFR-TKIs
Generation | Examples | Key Targets | Median PFS (Months) | Primary Resistance Mechanisms |
---|---|---|---|---|
1st | Gefitinib, Erlotinib | Ex19del, L858R | 9.2–13.1 | T790M (50–60%) |
2nd | Afatinib | Ex19del, L858R, HER2 | 11.0–13.6 | T790M, ERBB2 amplifications |
3rd | Osimertinib | Ex19del, L858R, T790M | 18.9 (1st-line) | C797S, MET amplifications |
Mutated EGFR-IN-1 (HY-78869) is a synthetic analog of osimertinib designed to overcome limitations of existing TKIs. As a "mutant-selective intermediate," it irreversibly inhibits EGFR variants driving resistance, including:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7